2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol

Catalog No.
S15864515
CAS No.
M.F
C10H21NO2
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol

Product Name

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol

IUPAC Name

2-[3-(aminomethyl)oxan-3-yl]butan-2-ol

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C10H21NO2/c1-3-9(2,12)10(7-11)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3

InChI Key

RRNMGRBTMSIQLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCCOC1)CN)O

The compound 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is an organic molecule characterized by its unique structural features, including a butanol backbone and an oxane (tetrahydrofuran) ring. It contains an amino group attached to the oxane ring, which contributes to its potential biological activity. The molecular formula for this compound is C8H17NO2C_8H_{17}NO_2, and it has a molecular weight of approximately 159.23 g/mol. The presence of both alcohol and amino functional groups suggests that this compound may participate in various

The chemical reactivity of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can be attributed to its functional groups:

  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes, or it can participate in esterification reactions with carboxylic acids.
  • Amino Group Reactions: The amino group can engage in nucleophilic substitutions, forming amides or participating in coupling reactions with electrophiles.
  • Oxidation: The alcohol can be oxidized to a carbonyl compound, potentially leading to further transformations depending on the reaction conditions.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Several synthetic pathways can be employed to produce 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol:

  • Starting from Butanol Derivatives: This method involves the functionalization of butanol derivatives through nucleophilic substitution reactions.
  • Ring Closure Reactions: The formation of the oxane ring can be achieved via cyclization reactions involving suitable precursors.
  • Amine Introduction: The aminomethyl group can be introduced through reductive amination or direct alkylation of amines.

The choice of synthesis method may depend on the desired yield and purity of the final product.

2-[3-(Aminomethyl)oxan-3-yl]butan-2-olAmino alcohol with oxane ringPotential pharmaceutical uses1-Amino-2-butanolSimple amino alcoholChiral building blockTetrahydrofurfurylamineTetrahydrofuran structurePharmaceutical applicationsN-Methyl-D-glucamineSugar-derived amineSurfactant and stabilizer

This comparison highlights the uniqueness of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol, particularly its specific combination of functional groups that may confer distinct biological activities and synthetic utility. Further research is necessary to explore its full potential and applications within various fields.

Interaction studies involving 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol could focus on:

  • Protein Binding Assays: To understand its affinity for biological targets.
  • Enzyme Inhibition Studies: Evaluating its potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Line Studies: Assessing cytotoxicity and other cellular effects in relevant biological models.

These studies are essential for elucidating the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol, including:

  • 1-Amino-2-butanol
    • Structure: Contains a similar butanol backbone but lacks the oxane ring.
    • Unique Feature: Primarily used as a chiral building block in synthesis.
  • Tetrahydrofurfurylamine
    • Structure: Features a tetrahydrofuran ring but differs in substituents.
    • Unique Feature: Known for its applications in pharmaceuticals and agrochemicals.
  • N-Methyl-D-glucamine
    • Structure: A sugar-derived amine with multiple hydroxyl groups.
    • Unique Feature: Used as a surfactant and stabilizer in various formulations.

Comparison Table

CompoundStructural FeaturesUnique

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.157228913 g/mol

Monoisotopic Mass

187.157228913 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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